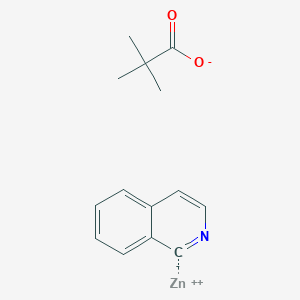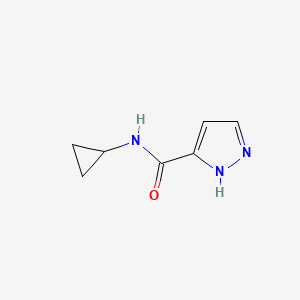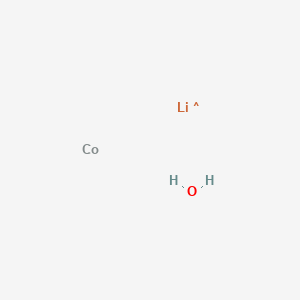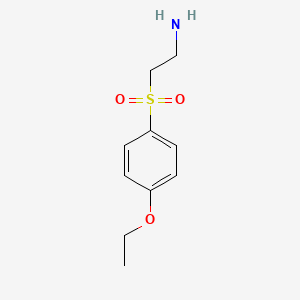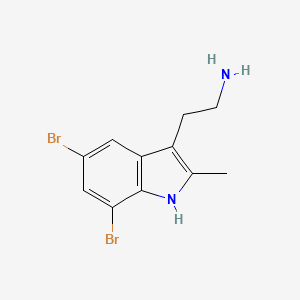
Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring substituted with a 2,4-dichlorophenyl group and a methyl ester group at the 3-carboxylate position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate ester precursor. One common method includes the condensation of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazolidinones
Reduction: Alcohol derivatives
Substitution: Substituted pyrazolidine derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the dichlorophenyl group enhances its binding affinity to hydrophobic pockets within the target proteins. Additionally, the ester group can undergo hydrolysis to release the active pyrazolidine moiety, which further contributes to its biological activity .
相似化合物的比较
Similar Compounds
- Methyl 5-(2,3-dichlorophenyl)pyrazolidine-3-carboxylate
- Methyl 5-(2,5-dichlorophenyl)pyrazolidine-3-carboxylate
- Methyl 5-(3,4-dichlorophenyl)pyrazolidine-3-carboxylate
Uniqueness
Methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,4-dichlorophenyl group provides a distinct steric and electronic environment that can enhance its interaction with biological targets compared to other isomers .
属性
分子式 |
C11H12Cl2N2O2 |
|---|---|
分子量 |
275.13 g/mol |
IUPAC 名称 |
methyl 5-(2,4-dichlorophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-4,9-10,14-15H,5H2,1H3 |
InChI 键 |
KRJHCQRJGUHRDS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(NN1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


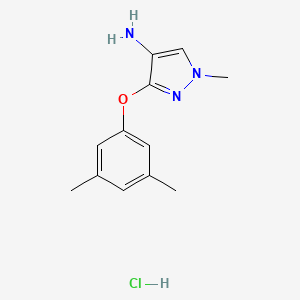
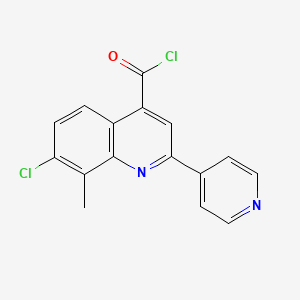
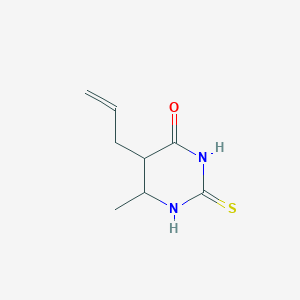
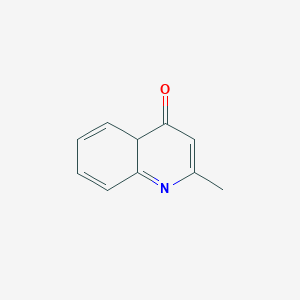
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
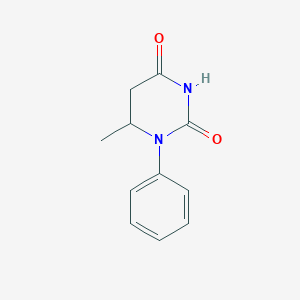
![[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348375.png)
